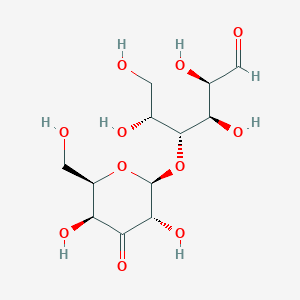
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, also known as UX3G, is a natural compound found in the leaves of various plants. It belongs to the class of carbohydrates and has been found to possess numerous beneficial properties.
Applications De Recherche Scientifique
NMR Analysis and Chemical Structure
4-O-(β-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, known as 3-keto-lactose, has been studied using nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide. This research helps in identifying the signals in the spectrum and understanding the molecular structure of such compounds. The study found that the lack of a free carbonyl function in 3-keto-lactose is due to the presence of the hemiacetal formed during crystallization from methanol (Anteunis, Beeumen, Bruyn, & Ley, 2010).
Bleaching of Kraft Pulp
Research into non-chlorine bleaching of kraft pulp using methyl 4-O-ethyl-β-D-glucopyranoside as a model compound for cellulose showed the formation of carbonyl sugar derivatives, including methyl 3,6-di-O-acetyl-4-O-ethyl-β-D-arabino-hexopyranosidulose, relevant to the paper and pulp industry. This study provides insights into the reaction of ozone with polysaccharides during the bleaching process (Kishimoto, Nakatsubo, & Murakami, 1995).
Conversion of Polysaccharides
In the context of carbohydrate chemistry, the oxidation of methyl trimethyl glucopyranosides, obtained from permethylated cellulose, laminarin, and dextran, yielded corresponding ulose derivatives. This study contributes to the understanding of the chemical conversion of polysaccharides and their analysis through gas chromatography and mass spectrometry, which is crucial for carbohydrate research and applications (Kashimura, Yoshida, & Onodera, 1974).
Sugar Transport in Microorganisms
The biochemical conversion of saccharides to their corresponding 3-uloses was demonstrated by research on Agrobacterium tumefaciens. This study showed the formation and utilization of glycoside-3-uloses, such as D-xylo-hexos-3-ulose-D-glucopyranoside, in the culture medium. Understanding the sugar transport system in microorganisms can have implications for biotechnology and fermentation processes (Fukui, Tai, & Hochster, 1965).
Propriétés
Numéro CAS |
15990-62-2 |
|---|---|
Nom du produit |
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose |
Formule moléculaire |
C12H20O11 |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1 |
Clé InChI |
QVZHZVWYFNADIO-BATPLZQESA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Description physique |
Solid |
Synonymes |
3-ketolactose 4-O-(beta-D-xylo-hexopyranosyl-3-ulose)-D-glucopyranose 4-O-beta-D-xylo-hexopyranos-3-ulos-1-yl-D-glucose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



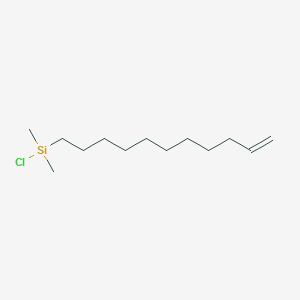
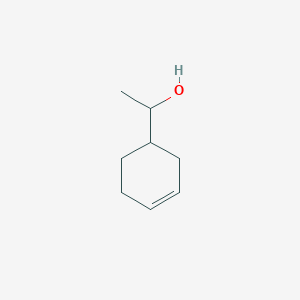
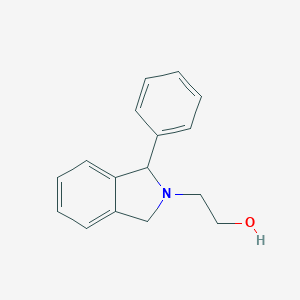
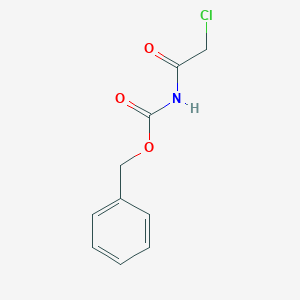
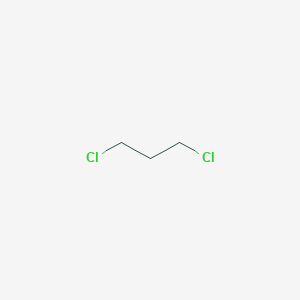
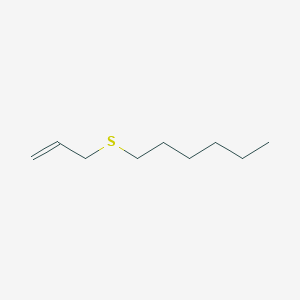
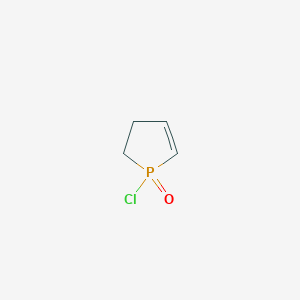
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

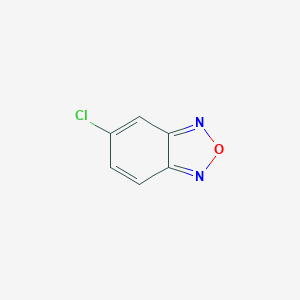
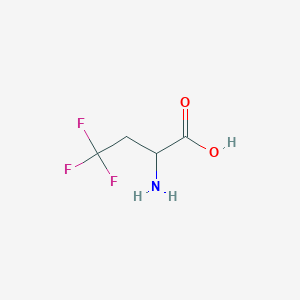
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
